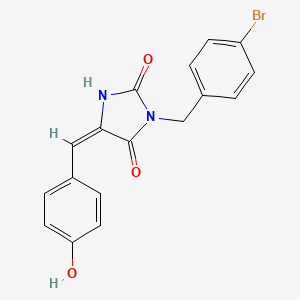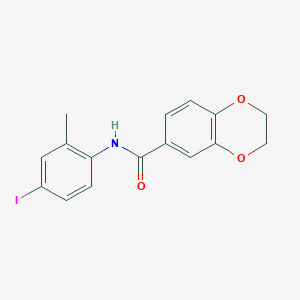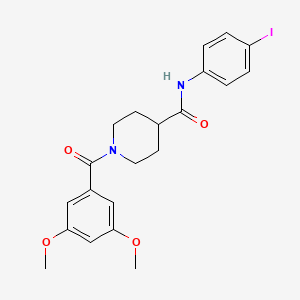
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as BBHI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BBHI belongs to the class of imidazolidinedione derivatives and has been studied for its ability to inhibit certain enzymes and modulate different signaling pathways in the body.
作用机制
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione exerts its therapeutic effects by modulating different signaling pathways in the body. For example, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione inhibits the activity of topoisomerase IIα by binding to its DNA-binding domain, which prevents the enzyme from unwinding DNA strands and inhibits cancer cell proliferation. 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione also inhibits histone deacetylase activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. In addition, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione modulates the activity of different signaling pathways, such as NF-κB and MAPK, by inhibiting the phosphorylation of key proteins involved in these pathways.
Biochemical and Physiological Effects
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione induces cell cycle arrest and apoptosis by inhibiting topoisomerase IIα and histone deacetylase activity. In inflammatory cells, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of NF-κB and MAPK pathways. In animal models of neurodegenerative diseases, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and by modulating the activity of different signaling pathways involved in neuronal survival and function.
实验室实验的优点和局限性
One advantage of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione research is that it has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to have low toxicity and good bioavailability, which makes it a potential candidate for drug development. However, one limitation of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione research is that its mechanism of action is still not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. In addition, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has only been studied in vitro and in animal models, and more research is needed to determine its safety and efficacy in human clinical trials.
未来方向
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione research has several potential future directions. One direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more potent and selective 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione derivatives. Another direction is to explore its therapeutic potential in other fields of research, such as autoimmune diseases and metabolic disorders. Additionally, more research is needed to determine the safety and efficacy of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione in human clinical trials, which could lead to its approval as a new drug for various diseases. Overall, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione research has shown promising results and has the potential to contribute to the development of new therapies for various diseases.
合成方法
The synthesis of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione involves a multi-step process that starts with the reaction of 4-bromobenzylamine with diethyl oxalate to form 3-(4-bromobenzyl)oxazole. The oxazole ring is then opened by reacting it with hydrazine hydrate to form 3-(4-bromobenzyl)hydrazine. The final step involves the reaction of 3-(4-bromobenzyl)hydrazine with 4-hydroxybenzaldehyde to form 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione. The overall yield of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione synthesis is about 30%.
科学研究应用
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and histone deacetylase, which are involved in cancer cell proliferation and survival. 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has also been studied for its anti-inflammatory properties, as it can modulate the activity of different signaling pathways, such as NF-κB and MAPK, that are involved in the inflammatory response. In neurodegenerative disease research, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-13-5-1-12(2-6-13)10-20-16(22)15(19-17(20)23)9-11-3-7-14(21)8-4-11/h1-9,21H,10H2,(H,19,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLUWRRUVVDJJR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)
![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)
![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)


![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)